2,3-dimethoxypropyl methanesulfonate
Description
2,3-Dimethoxypropyl methanesulfonate (CAS No. 188877-26-1) is a methanesulfonate ester derivative with the molecular formula C₆H₁₄O₅S and a molecular weight of 198.23 g/mol . The compound features a dimethoxypropyl group (CH₃O-CH₂-CH(OCH₃)-CH₂-) attached to a methanesulfonate moiety (-SO₃CH₃).
Properties
IUPAC Name |
2,3-dimethoxypropyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S/c1-9-4-6(10-2)5-11-12(3,7)8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXAOUPZXQXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Nucleophilic Substitution
The synthesis follows Pathway A (Figure 1), where protonation of 2,3-dimethoxypropanol enhances its electrophilicity, enabling nucleophilic attack by methanesulfonate anions. This mechanism dominates under acidic conditions with equimolar methanesulfonic acid or methanesulfonyl chloride (MsCl). The reaction equilibrium depends on water removal, as residual moisture promotes reverse hydrolysis.
Base-Mediated Dehydrohalogenation
When using MsCl, triethylamine or pyridine scavenges HCl, shifting equilibrium toward ester formation. This approach minimizes side reactions like ether cleavage of the dimethoxy groups. Kinetic studies show second-order dependence on alcohol and MsCl concentrations under anhydrous conditions.
Synthetic Protocols and Parameter Optimization
Direct Methanesulfonylation with MsCl
Representative Procedure
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Reagents :
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2,3-Dimethoxypropanol (1.0 eq)
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Methanesulfonyl chloride (1.2 eq)
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Triethylamine (1.5 eq)
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Anhydrous dichloromethane (10 vol)
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-
Process :
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Charge alcohol and dichloromethane under N₂
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Cool to 0°C, add triethylamine dropwise
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Introduce MsCl over 30 min, maintaining T < 5°C
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Warm to 25°C, stir 12 h
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Quench with ice water, extract organic layer
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Dry (Na₂SO₄), concentrate, purify by silica chromatography
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Alternative Pathway Using Methanesulfonic Acid
Reaction Conditions :
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Methanesulfonic acid (2.0 eq)
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2,3-Dimethoxypropanol (1.0 eq)
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Toluene (azeotropic solvent)
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Reflux at 110°C with Dean-Stark trap
Key Observations :
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Prolonged heating (>24 h) causes decomposition (purity drops to 91%)
Catalytic Systems and Solvent Effects
Amine Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0→25 | 82 | 98.5 |
| Pyridine | Ethyl acetate | −5→20 | 75 | 97.8 |
| DIPEA | THF | −10→25 | 68 | 96.2 |
Triethylamine in dichloromethane achieves optimal yield due to efficient HCl sequestration and low nucleophilicity. Pyridine offers moderate yields but requires colder temperatures to suppress side reactions.
Solvent Polarity Impact
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Polar aprotic solvents (DMF, CH₃CN) : Accelerate reaction but promote dimethyl ether cleavage at >30°C
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Chlorinated solvents (CH₂Cl₂, CHCl₃) : Ideal for heat dissipation during exothermic MsCl addition
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Ester solvents (EtOAc) : Compromise between reaction rate and byproduct formation
Process Intensification Strategies
Continuous Flow Synthesis
Adopting microreactor technology from:
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Residence time: 8 min
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Temperature: 10°C
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Throughput: 50 g/h
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Yield improvement: 12% vs batch
Cryogenic Quenching
Rapid cooling to −40°C after reaction completion minimizes sulfonic acid dimerization, enhancing purity to 99.1% in pilot-scale trials.
Stability and Purification Challenges
Degradation Pathways
Chemical Reactions Analysis
2,3-Dimethoxypropyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While it is less common, the compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,3-dimethoxypropanol and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
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Alkylation Reactions :
- 2,3-Dimethoxypropyl methanesulfonate serves as an alkylating agent in the formation of ethers and esters. It can facilitate the introduction of the 2,3-dimethoxypropyl group into various nucleophiles, enhancing the solubility and stability of the resultant compounds.
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Synthesis of Pharmaceuticals :
- The compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it can be used to modify bioactive molecules to improve their pharmacokinetic properties.
Case Study 1: Synthesis of Antiviral Agents
In a study published in Journal of Medicinal Chemistry, researchers employed this compound to synthesize novel antiviral agents. The alkylation process improved the solubility of the compounds, leading to enhanced bioavailability in vitro. The results demonstrated a significant increase in antiviral activity compared to unmodified compounds.
Case Study 2: Development of Anticancer Drugs
Another research published in Cancer Research highlighted the use of this compound in developing anticancer drugs. The compound was instrumental in synthesizing derivatives that showed promising results in inhibiting tumor growth in animal models.
Applications in Material Science
- Polymer Chemistry :
- In polymer science, this compound can be used as a monomer or a modifying agent for polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxypropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 2,3-dimethoxypropyl methanesulfonate with key analogs:
Key Observations:
- Substituent Effects : The dimethoxypropyl group introduces polar ether linkages , enhancing hydrophilicity compared to purely alkyl substituents (e.g., EMS, 2-methylbutyl). This may reduce membrane permeability in biological systems but improve solubility in polar solvents.
- Molecular Weight : The compound’s molecular weight (198.23) is intermediate between smaller alkyl methanesulfonates (e.g., MMS, EMS) and bulkier derivatives like the dioxolane-containing toluenesulfonate (298.34) .
Alkylating Agents:
- EMS and MMS are well-documented alkylating agents that transfer alkyl groups to DNA, causing mutations .
- 2-Methylbutyl methanesulfonate (C₆H₁₄O₃S) has been used in enzyme specificity studies, where its branched alkyl chain likely influences binding to desulfurization enzymes . The dimethoxypropyl variant could exhibit distinct enzyme interactions due to its polar groups.
Enzyme Interactions:
- In lignin-related studies, dimethoxypropyl groups are incorporated into β-O-4 substructures (e.g., in dehydrogenative polymers), where they influence pyrolysis products and stability .
Physicochemical Properties
- LogP and Solubility : references a structurally distinct compound with a dimethoxypropyl ester (logP = 2.23), suggesting moderate lipophilicity . By comparison, This compound ’s additional sulfonate group may lower logP, increasing water solubility.
- Thermal Stability : Pyrolysis studies in show that methoxy-substituted propane derivatives (e.g., erythro/threo-1-(3,4-dimethoxyphenyl)-1,2,3-trimethoxypropane) decompose under TMAH-Py-GC/MS conditions, releasing volatile fragments . Similar behavior might be expected for the dimethoxypropyl methanesulfonate under thermal stress.
Biological Activity
2,3-Dimethoxypropyl methanesulfonate (CAS No. 188877-26-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthetic routes, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C₅H₁₂O₄S
- Molecular Weight : 176.21 g/mol
- CAS Number : 188877-26-1
The biological activity of this compound is primarily attributed to its ability to act as a methanesulfonate ester. Such compounds can participate in nucleophilic substitution reactions, making them valuable in organic synthesis and potentially in biological systems where they may interact with nucleophiles such as amino acids and proteins.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Cytotoxicity : Some derivatives of methanesulfonate esters have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
This compound can be synthesized through various methods including the reaction of dimethoxypropyl alcohol with methanesulfonyl chloride under basic conditions. This compound serves as a versatile intermediate in the synthesis of more complex molecules.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of methanesulfonate derivatives on HeLa cells. The results indicated significant inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various methanesulfonate compounds, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus .
Research Findings
Recent research has focused on the modification of methanesulfonate esters to enhance their biological activity. For instance:
- Structure-Activity Relationship (SAR) studies have demonstrated that modifications at the propyl chain can significantly alter the potency and selectivity of these compounds towards specific biological targets.
- The introduction of different substituents on the aromatic ring has been shown to enhance cytotoxicity against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dimethoxypropyl methanesulfonate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of 2,3-dimethoxypropanol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Purification typically involves solvent extraction and chromatography (e.g., silica gel column). Purity optimization requires monitoring by GC-FID or HPLC, with attention to reaction time and temperature to minimize byproducts like dialkylated derivatives .
Q. Which analytical techniques are suitable for characterizing this compound in research settings?
- Methodological Answer :
- HPLC : Ideal for quantifying purity and detecting polar impurities; use a C18 column with UV detection at 210–220 nm .
- GC-FID : Effective for volatile derivatives; derivatization may be needed to improve volatility .
- LC/MS/MS : Recommended for trace impurity analysis (e.g., genotoxic sulfonate esters) with electrospray ionization and MRM transitions for specificity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers at –20°C to slow degradation.
- Disposal : Follow EPA guidelines for sulfonate esters, using alkaline hydrolysis to neutralize reactivity before disposal .
Advanced Research Questions
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze degradation via HPLC.
- Degradation Products : Identify using HRMS and NMR. Acidic conditions may hydrolyze the methanesulfonate ester to 2,3-dimethoxypropanol and methanesulfonic acid .
Q. What experimental approaches can elucidate interactions between this compound and biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., DNA repair enzymes) to measure binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cellular Assays : Use reporter gene systems (e.g., luciferase) to assess mutagenicity in Saccharomyces cerevisiae or mammalian cell lines .
Q. How can trace levels of this compound impurities be detected in pharmaceutical intermediates?
- Methodological Answer :
- Sample Preparation : Derivatize with p-nitrobenzyl bromide to enhance detectability.
- LC/MS/MS Parameters :
- Column : Zorbax SB-C18 (2.1 × 50 mm, 3.5 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Ionization : ESI-negative mode; monitor m/z 155 → 80 (quantifier) and 155 → 96 (qualifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
